1-methyl-9-(4-methylphenyl)-3-(2-oxopropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
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Overview
Description
1-methyl-9-(4-methylphenyl)-3-(2-oxopropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound belonging to the pyrrolidine-2,4-dione derivatives.
Preparation Methods
The synthesis of 1-methyl-9-(4-methylphenyl)-3-(2-oxopropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves multiple steps, including substitution, acylation, cyclization, and acidification reactions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
1-methyl-9-(4-methylphenyl)-3-(2-oxopropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
1-methyl-9-(4-methylphenyl)-3-(2-oxopropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-9-(4-methylphenyl)-3-(2-oxopropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, its antifungal activity may be attributed to the inhibition of key enzymes involved in fungal cell wall synthesis, leading to cell lysis and death . Similarly, its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
1-methyl-9-(4-methylphenyl)-3-(2-oxopropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can be compared with other pyrrolidine-2,4-dione derivatives, such as:
4-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: Known for its herbicidal activity.
3-(4-chlorophenyl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: Exhibits antifungal properties.
Properties
IUPAC Name |
1-methyl-9-(4-methylphenyl)-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-12-5-7-14(8-6-12)22-9-4-10-23-15-16(20-18(22)23)21(3)19(27)24(17(15)26)11-13(2)25/h5-8H,4,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBULTDSTNRCKBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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